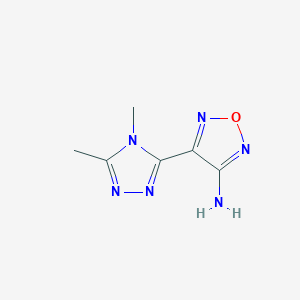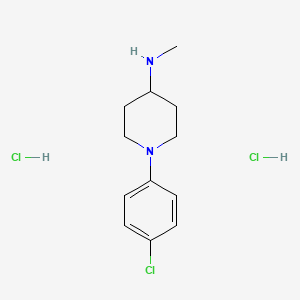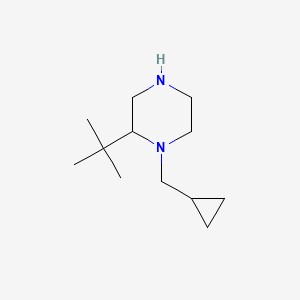
2-(Tert-butyl)-1-(cyclopropylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tert-butyl)-1-(cyclopropylmethyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a tert-butyl group and a cyclopropylmethyl group attached to the piperazine ring, making it a unique and interesting molecule for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butyl)-1-(cyclopropylmethyl)piperazine typically involves the reaction of piperazine with tert-butyl chloride and cyclopropylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed for the direct introduction of tert-butyl groups into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Tert-butyl)-1-(cyclopropylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the alkyl groups attached to the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of various substituted piperazine derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(Tert-butyl)-1-(cyclopropylmethyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Tert-butyl)-1-(cyclopropylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.
Comparaison Avec Des Composés Similaires
1-(Cyclopropylmethyl)piperazine: Lacks the tert-butyl group, resulting in different chemical and biological properties.
2-(Tert-butyl)piperazine: Lacks the cyclopropylmethyl group, leading to variations in reactivity and applications.
N-tert-Butylpiperazine: Another similar compound with different substitution patterns on the piperazine ring.
Uniqueness: 2-(Tert-butyl)-1-(cyclopropylmethyl)piperazine stands out due to the presence of both tert-butyl and cyclopropylmethyl groups, which confer unique steric and electronic properties. These features make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H24N2 |
|---|---|
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
2-tert-butyl-1-(cyclopropylmethyl)piperazine |
InChI |
InChI=1S/C12H24N2/c1-12(2,3)11-8-13-6-7-14(11)9-10-4-5-10/h10-11,13H,4-9H2,1-3H3 |
Clé InChI |
FGJXMVGOHXGWMO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CNCCN1CC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


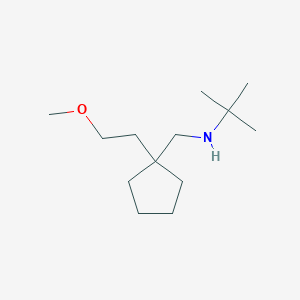
![Ethyl 5-[(methylamino)methyl]furan-2-carboxylate](/img/structure/B13478350.png)
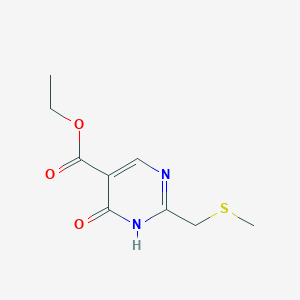
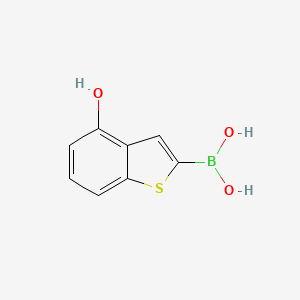
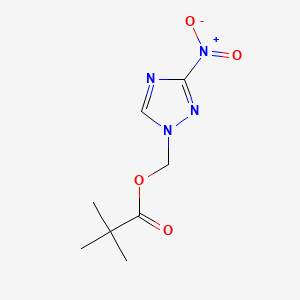
![N-[(5-bromo-1,3-thiazol-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B13478384.png)
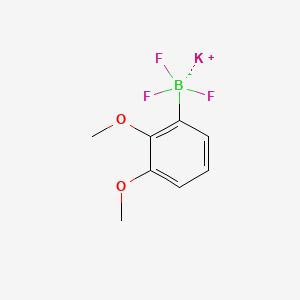
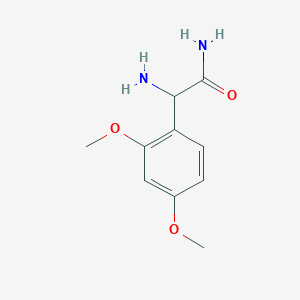
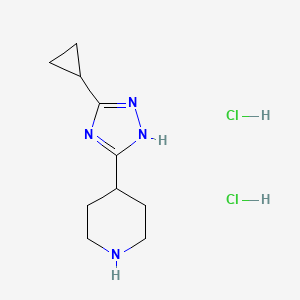
![Tert-butyl 8-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13478412.png)
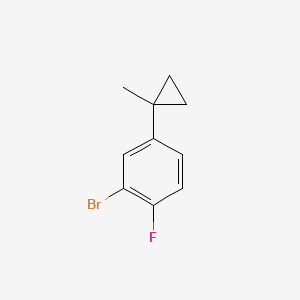
![1-[3-(Difluoromethoxy)-2-fluorophenyl]methanamine hydrochloride](/img/structure/B13478417.png)
